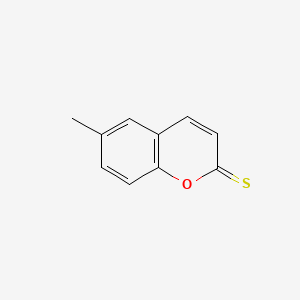

6-Methylthionecoumarin

Description

Structure

3D Structure

Properties

CAS No. |

60257-28-5 |

|---|---|

Molecular Formula |

C10H8OS |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

6-methylchromene-2-thione |

InChI |

InChI=1S/C10H8OS/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3 |

InChI Key |

SSRXJDKHMCDORD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC(=S)C=C2 |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=S)C=C2 |

Other CAS No. |

60257-28-5 |

Synonyms |

6-methylthionecoumarin 6-MTC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Methylthionecoumarin

Regioselective Thionation Protocols for Coumarin (B35378) Scaffolds

The conversion of the carbonyl group of the pyran-2-one ring in 6-methylcoumarin (B191867) to a thiocarbonyl is the pivotal step in the synthesis of 6-methylthionecoumarin. This transformation requires reagents that are highly selective for the lactone carbonyl over other potentially reactive sites in the molecule.

Optimization of Thionation Reagents and Reaction Conditions

The most prominently used thionating agent for the conversion of coumarins to their corresponding thiono-derivatives is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). mdpi.comnih.gov Its efficacy lies in its ability to thionate a wide range of carbonyl compounds, including lactones, under relatively mild conditions. organic-chemistry.org Another notable reagent is Davy's reagent, which also facilitates this transformation. nih.gov

The optimization of reaction conditions is crucial for achieving high yields and purity of the desired this compound. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and reaction time. Toluene is a commonly employed solvent for thionation reactions using Lawesson's reagent, often requiring reflux temperatures to drive the reaction to completion. nih.gov The reaction progress is typically monitored by thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.

Microwave irradiation has emerged as a valuable tool for accelerating organic reactions, and its application in the thionation of coumarins has been reported to be efficient, selective, fast, and clean. mdpi.comnih.govencyclopedia.pub This technique can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.

Table 1: Optimization of Thionation Conditions for Coumarin Analogs

| Entry | Thionating Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Lawesson's Reagent | Toluene | Reflux | 8 h | Good | nih.gov |

| 2 | Lawesson's Reagent | THF | 65 °C | 2-25 h | 75-85 | nih.gov |

| 3 | Lawesson's Reagent | Dichloromethane | RT | - | - | acs.org |

| 4 | Lawesson's Reagent | Acetonitrile | RT | - | - | acs.org |

| 5 | Davy's Reagent | - | - | - | - | nih.gov |

| 6 | Lawesson's Reagent | Microwave (solvent-free) | - | Short | Good | mdpi.comencyclopedia.pub |

Precursor Design and Synthesis for the this compound Core

The direct precursor for the synthesis of this compound is 6-methylcoumarin. The Pechmann condensation is a widely employed and efficient method for the synthesis of coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.orgresearchgate.net For the synthesis of 6-methylcoumarin, the reaction is carried out between p-cresol (B1678582) and ethyl acetoacetate.

A variety of acidic catalysts can be employed for the Pechmann condensation, including sulfuric acid, trifluoroacetic acid, and various Lewis acids. researchgate.netnih.govjetir.org The choice of catalyst and reaction conditions can significantly impact the yield of the desired 6-methylcoumarin. Solvent-free conditions and the use of heterogeneous catalysts have been explored to develop more environmentally friendly protocols. nih.govamazonaws.com

Table 2: Synthesis of 6-Methylcoumarin via Pechmann Condensation

| Entry | Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | p-Cresol | Ethyl acetoacetate | Conc. H2SO4 | 5 °C to RT, 18 h | 88 | jetir.org |

| 2 | p-Cresol | Ethyl acetoacetate | Zn0.925Ti0.075O NPs | 10 mol%, solvent-free | High | nih.gov |

| 3 | p-Cresol | Ethyl acetoacetate | InCl3 | 3 mol%, ball milling | 52-95 | amazonaws.com |

| 4 | p-Cresol | Ethyl acetoacetate | ZrCl4 | - | - | researchgate.net |

| 5 | p-Cresol | Ethyl acetoacetate | Yb(OTf)3 | - | - | researchgate.net |

Functionalization and Derivatization Approaches at Peripheral Sites

Further structural diversity can be introduced by functionalizing the this compound core at its peripheral sites. The coumarin nucleus is amenable to various electrophilic substitution reactions, and the presence of the methyl group at the 6-position will direct incoming electrophiles to the available positions on the benzene (B151609) ring.

The thione group itself can be a site for derivatization. For instance, it can be converted to a dithiocoumarin by further reaction with Lawesson's reagent, albeit often in lower yields. nih.gov The sulfur atom can also participate in the formation of fused heterocyclic rings. nih.gov

C-H functionalization strategies have been developed for the coumarin scaffold, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. nih.gov Additionally, the thiocoumarin scaffold can undergo Michael additions and Heck coupling reactions to introduce further complexity. mdpi.comresearchgate.net

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to minimize environmental impact. rsc.orgmdpi.com For the synthesis of the 6-methylcoumarin precursor, mechanochemical methods using ball milling offer a solvent-free and energy-efficient alternative to traditional solvent-based reactions. amazonaws.com The use of recyclable heterogeneous catalysts and ionic liquids in the Pechmann condensation also aligns with green chemistry principles. nih.govrsc.org

In the thionation step, the use of microwave irradiation can significantly reduce reaction times and energy consumption. mdpi.comencyclopedia.pub The development of fluorous analogs of Lawesson's reagent has been explored to simplify product purification through fluorous solid-phase extraction, thereby reducing solvent usage in the work-up procedure. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched chiral this compound derivatives is an area of growing interest due to the often-enantiospecific nature of biological activity. While the direct asymmetric synthesis of the this compound core is not widely reported, stereoselectivity can be introduced through several strategies.

One approach involves the use of chiral starting materials in the synthesis of the coumarin precursor. For example, a chiral β-ketoester could be employed in the Pechmann condensation, potentially leading to the formation of a chiral coumarin that can then be thionated.

Alternatively, stereoselective reactions can be performed on the pre-formed thiocoumarin scaffold. For instance, stereoselective Michael additions to the α,β-unsaturated system of the thiocoumarin ring can introduce chiral centers. mdpi.com Furthermore, Knoevenagel-hetero-Diels-Alder reactions involving thiocoumarins have been reported to be highly regio- and stereoselective, offering a pathway to complex, chiral fused-ring systems. mdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 6-Methylthionecoumarin. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the number and types of protons and carbons present. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinylic protons (H-3 and H-4), the aromatic protons (H-5, H-7, H-8), and the methyl protons of the methylthio group. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon (C-2), the vinylic carbons (C-3, C-4), the aromatic carbons, and the methyl carbon.

However, for definitive assignment and connectivity mapping, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a strong correlation between the vinylic protons H-3 and H-4. Additionally, it would map the connectivity of the aromatic protons, showing a correlation between H-7 and H-8, and between H-5 and its neighboring protons, confirming their relative positions on the benzene (B151609) ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons with the carbons to which they are directly attached (one-bond ¹JCH coupling). An HSQC spectrum would definitively link each proton signal (H-3, H-4, H-5, H-7, H-8, and -SCH₃) to its corresponding carbon signal (C-3, C-4, C-5, C-7, C-8, and -SCH₃), greatly simplifying the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the molecular skeleton by identifying longer-range couplings (two to three bonds, ²JCH and ³JCH) between protons and carbons. Key HMBC correlations would be observed from the methyl protons (-SCH₃) to the carbon they are attached to via the sulfur atom (C-6). The vinylic proton H-4 would show correlations to the carbonyl carbon C-2 and the bridgehead carbon C-4a, while H-3 would correlate to C-4a and C-2. These correlations confirm the placement of the methylthio group at the C-6 position and verify the integrity of the coumarin (B35378) core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom No. | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (from ¹H) |

| 2 | ~160 | - | H-3, H-4 |

| 3 | ~117 | ~6.4 (d) | C-2, C-4a |

| 4 | ~143 | ~7.7 (d) | C-2, C-5, C-4a |

| 4a | ~118 | - | H-3, H-4, H-5 |

| 5 | ~128 | ~7.4 (d) | C-4, C-6, C-7, C-4a |

| 6 | ~135 | - | H-5, H-7, -SCH₃ |

| 7 | ~125 | ~7.3 (dd) | C-5, C-6, C-8a |

| 8 | ~117 | ~7.2 (d) | C-6, C-4a, C-8a |

| 8a | ~154 | - | H-7, H-8 |

| -SCH₃ | ~15 | ~2.5 (s) | C-6 |

While solution-state NMR provides data on molecules in a dynamic, solvated state, solid-state NMR (ssNMR) offers insight into the structure and behavior of molecules in their solid form. For this compound, ssNMR could be used to:

Characterize Polymorphism: Different crystalline forms (polymorphs) of a compound can have distinct ssNMR spectra due to variations in crystal packing and molecular conformation. ssNMR can identify and quantify different polymorphs in a bulk sample.

Analyze Conformation: In the solid state, molecules adopt a more rigid conformation. ssNMR can determine bond lengths and torsion angles, providing a picture of the molecule's shape as it exists in the crystal lattice, free from solvent effects.

Distinguish Crystalline vs. Amorphous Content: ssNMR can differentiate between the sharp signals of a well-ordered crystalline material and the broad signals characteristic of a disordered, amorphous form.

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are standard for obtaining high-resolution ¹³C spectra of solids.

Dynamic NMR (DNMR) is used to study the rates of intramolecular processes that are on the NMR timescale, such as bond rotations. In this compound, rotation around the C-6 to sulfur single bond (Ar-S bond) could potentially be restricted.

By acquiring NMR spectra at variable temperatures, it is possible to observe changes in the line shape of signals affected by this dynamic process. At low temperatures, if the rotation is slow on the NMR timescale, distinct signals for different conformations might be observed. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. Line-shape analysis of these temperature-dependent spectra allows for the calculation of the activation energy (ΔG‡), providing a quantitative measure of the rotational barrier. Studies on analogous aryl methyl sulfides and sulfoxides have shown that such rotational barriers can be readily measured by this technique, with oxidation of the sulfur atom leading to a significant increase in the barrier height.

X-ray Crystallography for Absolute Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule by mapping electron density to determine the precise three-dimensional arrangement of atoms in a crystal. For this compound, this technique would yield an absolute confirmation of its structure.

An X-ray crystallographic analysis would provide:

Unambiguous Connectivity: It would confirm the covalent bonding structure, including the position of the methylthio group at C-6.

Precise Molecular Geometry: High-precision data on bond lengths, bond angles, and torsion angles would be obtained, revealing the planarity of the coumarin ring system and the orientation of the methylthio substituent.

Supramolecular Structure: The analysis reveals how individual molecules pack together in the crystal lattice. This includes the identification of intermolecular interactions such as C-H···O hydrogen bonds or π–π stacking between the aromatic rings of adjacent molecules, which govern the material's bulk properties.

While a specific crystal structure for 6-(methylthio)coumarin is not widely published, analyses of closely related compounds, such as other 6-substituted coumarins and various methylthio-coumarins, have been successfully performed, demonstrating the feasibility and utility of this technique for the coumarin scaffold.

High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Product Confirmation

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule and for studying its fragmentation pathways.

For this compound (C₁₀H₈O₂S), HRMS would provide a highly accurate mass measurement of the molecular ion, which can be used to confirm its elemental formula. For example, the expected exact mass for the [M+H]⁺ ion would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) providing strong evidence for the proposed formula.

When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation in MS/MS experiments), it breaks apart in a predictable manner based on its structure. The analysis of these fragment ions provides a structural fingerprint.

The fragmentation of coumarins is well-characterized and typically involves the neutral loss of a molecule of carbon monoxide (CO, 28 Da) from the pyrone ring to form a stable benzofuran (B130515) radical cation. For this compound, several key fragmentation pathways would be expected:

Loss of CO: The molecular ion would readily lose CO to produce a prominent fragment ion.

Cleavage of the Methylthio Group: Fragmentation can occur at the C-S bond. This could involve the loss of a methyl radical (•CH₃, 15 Da) or the loss of a thiomethyl radical (•SCH₃, 47 Da).

Sequential Fragmentation: The initial fragments can undergo further fragmentation. For instance, the fragment resulting from the loss of CO could subsequently lose a methyl radical.

These distinct fragmentation patterns, confirmed by the accurate mass measurements of the resulting ions, provide conclusive evidence for the presence and location of the methylthio group on the coumarin core.

Table 2: Predicted High-Resolution Mass Spectrometry Fragmentation for this compound (C₁₀H₈O₂S)

| Ion Description | Proposed Formula | Predicted Exact Mass (m/z) | Fragmentation Pathway |

| [M]⁺• | C₁₀H₈O₂S | 192.0245 | Molecular Ion |

| [M - CO]⁺• | C₉H₈OS | 164.0296 | Loss of carbon monoxide |

| [M - •CH₃]⁺ | C₉H₅O₂S | 177.0010 | Loss of a methyl radical |

| [M - •SCH₃]⁺ | C₉H₅O₂ | 145.0289 | Loss of a thiomethyl radical |

| [M - CO - •CH₃]⁺ | C₈H₅OS | 149.0061 | Sequential loss of CO and •CH₃ |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Analysis

The substitution of the carbonyl oxygen with a sulfur atom to form the thiocarbonyl group (C=S) is the most significant structural modification in this compound compared to its oxygen analog, 6-methylcoumarin (B191867). This substitution is expected to induce notable shifts in the vibrational frequencies, particularly for the stretching and bending modes associated with the pyrone ring.

Key Vibrational Modes of this compound (Predicted based on related compounds):

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Methyl C-H Stretch | 2980-2850 | Asymmetric and symmetric stretching of the C-H bonds in the 6-methyl group. |

| C=C Aromatic Stretch | 1620-1450 | Stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrone rings. |

| C=S Thione Stretch | 1250-1050 | The characteristic stretching vibration of the thiocarbonyl group. This band is a key marker for the thionation of the coumarin core and is expected to be significantly lower than the C=O stretch (typically ~1700 cm⁻¹) of 6-methylcoumarin. |

| C-O-C Stretch | 1200-1000 | Stretching vibrations of the ether linkage within the pyrone ring. |

| Methyl C-H Bend | 1465-1375 | Bending vibrations of the hydrogen atoms in the 6-methyl group. |

| Aromatic C-H Bend | 900-675 | Out-of-plane bending vibrations of the C-H bonds on the benzene ring, which are sensitive to the substitution pattern. |

This table is generated based on general vibrational frequency ranges for the specified functional groups and analysis of related coumarin compounds.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data by providing a more detailed assignment of the observed vibrational bands. For instance, in studies of 7-amino-4-trifluoromethyl coumarin, both FTIR and FT-Raman spectra have been successfully interpreted with the aid of quantum chemical calculations. ias.ac.in The analysis of 6-methylcoumarin has also benefited from such theoretical investigations, aiding in the assignment of its fundamental vibrational modes. researchgate.net

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic spectroscopy provides insights into the electronic transitions and photophysical behavior of this compound. The introduction of the sulfur atom is anticipated to significantly influence its absorption and emission properties compared to 6-methylcoumarin.

Studies on other thiocoumarin derivatives have demonstrated that the replacement of the carbonyl oxygen with sulfur leads to a considerable bathochromic (red) shift in the absorption spectrum. mdpi.com This is attributed to the lower electronegativity and higher polarizability of sulfur, which results in a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For example, 7-diethylamino-4-hydroxymethyl-thiocoumarin shows a red-shifted absorption maximum compared to its oxygen counterpart. mdpi.com

While specific experimental absorption and emission maxima for this compound are not provided in the search results, a comparative analysis with 6-methylcoumarin and other thiocoumarins allows for an estimation of its photophysical parameters.

Predicted Photophysical Properties of this compound:

| Property | Expected Characteristics | Rationale |

| Absorption Maximum (λmax) | Red-shifted compared to 6-methylcoumarin | The presence of the C=S group lowers the HOMO-LUMO energy gap. mdpi.com |

| Molar Absorptivity (ε) | Potentially higher than 6-methylcoumarin | The larger size and greater polarizability of the sulfur atom can enhance the transition dipole moment. |

| Emission Maximum (λem) | Likely red-shifted, but potentially weaker fluorescence | Thiones are often less fluorescent than their carbonyl analogs due to enhanced intersystem crossing to the triplet state. |

| Stokes Shift | Expected to be significant | The difference between the absorption and emission maxima is influenced by the electronic and structural reorganization in the excited state. |

This table is generated based on established principles of photophysics and data from related thiocoumarin compounds.

Solvatochromic Investigations and Environmental Effects on Electronic Transitions

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a powerful tool to probe the electronic structure and charge distribution of a molecule in its ground and excited states. While specific solvatochromic data for this compound is not available, the behavior of other coumarin derivatives provides a framework for understanding its expected response to different solvent environments.

Coumarin derivatives often exhibit positive solvatochromism, where the absorption and emission maxima shift to longer wavelengths (red-shift) with increasing solvent polarity. This is indicative of an excited state that is more polar than the ground state. The effect of solvent on the spectral properties of 3-substituted 4-hydroxycoumarin (B602359) derivatives has been investigated, demonstrating that both substitution and solvent polarity influence the absorption and emission spectra. researchgate.net

For this compound, the polarizable C=S bond is expected to contribute significantly to the dipole moment of the molecule. In polar solvents, the excited state is likely to be stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. The magnitude of this shift can be correlated with solvent polarity parameters to estimate the change in dipole moment upon excitation.

Time-Resolved Spectroscopy (e.g., Laser Flash Photolysis) for Excited State Dynamics

Time-resolved spectroscopic techniques, such as laser flash photolysis (transient absorption spectroscopy), are instrumental in elucidating the dynamics of excited states, including their lifetimes and decay pathways. edinst.com These methods allow for the direct observation of transient species like triplet states and radical ions, which are often not detectable by steady-state techniques.

For coumarin and its derivatives, transient absorption spectroscopy has been used to study the triplet-triplet absorption spectra and the quenching of excited states. nih.gov The introduction of a thione group in this compound is expected to have a profound impact on its excited-state dynamics. Thiones are known to undergo efficient intersystem crossing from the first excited singlet state (S₁) to the lowest triplet state (T₁). This process can lead to a decrease in fluorescence quantum yield and the population of a long-lived triplet state.

A hypothetical transient absorption experiment on this compound would likely reveal:

Ground-state bleach: A negative signal corresponding to the depletion of the ground state population by the laser pulse.

Excited-state absorption: Positive absorption bands corresponding to transitions from the S₁ or T₁ states to higher excited states.

Triplet-state lifetime: The decay of the triplet-triplet absorption signal over time would provide the lifetime of the T₁ state.

The study of the excited-state dynamics is crucial for understanding the photochemistry of this compound and for evaluating its potential in applications such as photodynamic therapy or as a triplet sensitizer.

Mechanistic Investigations of Chemical Transformations Involving 6 Methylthionecoumarin

Elucidation of Reaction Mechanisms at the Thiocarbonyl Moiety

The thiocarbonyl (C=S) group is the central feature of 6-methylthionecoumarin's reactivity, distinguishing it significantly from its oxygen analog, 6-methylcoumarin (B191867). The C=S double bond is inherently weaker and more polarizable than the C=O bond due to the larger size of the sulfur atom's 3p orbital compared to oxygen's 2p orbital, resulting in less efficient p-p overlap with the carbon 2p orbital. caltech.edu This heightened polarizability makes the thiocarbonyl group both a potent electrophile at the carbon center and a nucleophile at the sulfur center.

Reactions with electrophiles typically involve the attack on the electron-rich sulfur atom. For instance, electrophilic carbenes or carbenoids react with the sulfur atom of a thioketone to form a transient thiocarbonyl ylide. uzh.chresearchgate.net This highly reactive intermediate can then undergo several transformations, including a 1,3-dipolar electrocyclization to yield a thiirane (B1199164) ring or, in the presence of a suitable dipolarophile, participate in [3+2] cycloaddition reactions. uzh.ch

Conversely, the thiocarbonyl carbon is susceptible to attack by nucleophiles. Nucleophilic addition to the C=S bond is a fundamental process, analogous to additions to carbonyl groups. wikipedia.orgmasterorganicchemistry.com Strong nucleophiles, such as organometallic reagents or carbanions, add to the carbon atom, breaking the C=S π-bond to form a tetrahedral intermediate. caltech.eduacademie-sciences.fr The subsequent fate of this intermediate depends on the reaction conditions and the nature of the substituents. Reactions with nucleophilic carbenes can also occur, leading to zwitterionic intermediates that determine the subsequent reaction pathways. tandfonline.comtandfonline.com The increased reactivity of thioketones compared to their carbonyl counterparts is a recurring theme in their chemistry. caltech.edu

Photochemical Reaction Pathways and Photoisomerization Processes

The photochemistry of thiocarbonyl compounds, including thionecoumarins, is notably distinct from that of their carbonyl analogs. tandfonline.com Upon absorption of light, typically in the visible region due to the n→π* transition of the C=S group, this compound is promoted to an excited singlet state (S1). caltech.edu From here, it can undergo various photophysical and photochemical processes.

Photoisomerization, the light-induced conversion between isomers, is a known process for some molecules containing double bonds. oit.eduwikipedia.org In the context of thiocoumarins, while cis-trans isomerization around the pyrone ring's double bond is conceivable, the more prominent photochemical reactions involve the thiocarbonyl group directly. Upon excitation, the C=S bond can be temporarily converted to a single bond with unpaired electrons, allowing for rotation, although ring constraints limit this possibility. oit.edu More commonly, the excited states engage in intermolecular reactions like cycloadditions.

Following photoexcitation to the first excited singlet state (S1), thiocarbonyl compounds exhibit a high efficiency of intersystem crossing (ISC) to the lowest triplet state (T1). This is a key feature of their photochemistry, making the triplet state the primary reactive species in many photochemical reactions. rsc.org The T1 state of thiocoumarin is implicated in its cycloaddition reactions with various olefins.

The decay dynamics of these excited states can be influenced by various factors, including concentration. At higher concentrations, intermolecular processes can dominate the deactivation of the triplet state. rsc.org Triplet self-quenching, where an excited triplet molecule interacts with a ground-state molecule, can become a significant deactivation pathway, sometimes leading to photochemical decomposition through the formation of triplet excimers. rsc.org The quenching of the thiocoumarin triplet state by olefins is a crucial step in photocycloaddition reactions, often proceeding through the formation of a 1,4-biradical intermediate.

The efficiently populated triplet state of thiocarbonyl compounds can transfer its energy to ground-state molecular oxygen (³O₂), which is itself a triplet species. This energy transfer process generates highly reactive singlet oxygen (¹O₂). acs.orgucf.edu The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which measures the fraction of absorbed photons that result in the formation of singlet oxygen. ucf.edu

Thiocarbonyl compounds are known to be effective photosensitizers for ¹O₂ generation. For instance, various thioketones and thioguanosine derivatives have been shown to produce singlet oxygen with significant quantum yields. acs.orgnih.gov The mechanism involves the collision of the excited triplet thione with ground-state oxygen, leading to the de-excitation of the thione to its ground state and the simultaneous excitation of oxygen to its singlet state. This photosensitized singlet oxygen can then react with the thioketone itself or other substrates in the reaction mixture, leading to oxidation products like ketones and sulfines. acs.orgacs.org

| Compound Type | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|---|

| 6-Thioguanosine derivative | Acetonitrile | ~0.4-0.6 |

| 8-Thioguanosine derivative | Acetonitrile | ~0.5-0.7 |

| Aromatic Thioketones (general) | Various Organic | Can be significant, varies with structure |

Note: The table presents representative quantum yields for related thiocarbonyl compounds to illustrate the potential of this compound as a singlet oxygen sensitizer. Specific data for this compound is not available in the cited literature.

Nucleophilic and Electrophilic Reactivity Studies

As established, the thiocarbonyl group is ambiphilic, reacting with both nucleophiles and electrophiles.

Nucleophilic Reactivity: The carbon atom of the C=S group in this compound is electrophilic and readily undergoes nucleophilic addition. wikipedia.org The reaction mechanism involves the attack of a nucleophile on the π* orbital of the C=S bond, leading to a tetrahedral intermediate with a negative charge on the sulfur atom. masterorganicchemistry.com This reactivity is fundamental to many synthetic transformations involving thiocarbonyl compounds. caltech.edu

Electrophilic Reactivity: The sulfur atom, with its lone pairs of electrons, is the nucleophilic center of the thiocarbonyl group. It reacts with a range of electrophiles. rsc.org A prominent example is the reaction with carbenes, which attack the sulfur atom to form thiocarbonyl ylides. uzh.chresearchgate.nettandfonline.com This initial electrophilic attack is a key step in various subsequent cyclization and rearrangement reactions. The high polarizability and the energy of the frontier orbitals of the C=S bond make thioketones particularly reactive towards both electrophiles and nucleophiles compared to ketones. caltech.eduacs.org

Cycloaddition Reactions and Pericyclic Processes

Thiocarbonyl compounds are exceptionally reactive partners in cycloaddition reactions, often referred to as "super-dienophiles" or "super-dipolarophiles" due to their high reactivity. uzh.ch This enhanced reactivity provides a powerful tool for the synthesis of sulfur-containing heterocyclic systems.

[4+2] Cycloadditions: In hetero-Diels-Alder reactions, the thiocarbonyl group can act as a heterodienophile, reacting with a 1,3-diene to form a six-membered ring containing a sulfur atom. rsc.org Thiocoumarin itself has been shown to undergo photochemical [4+2] cycloadditions with olefins, although this occurs at the C=C bond of the pyrone ring rather than the C=S group. acs.org However, other thioketones readily participate in thermal [4+2] cycloadditions with heterodienes like o-quinone methanides. rsc.org

[3+2] Cycloadditions: Thioketones are excellent partners for 1,3-dipoles in [3+2] cycloaddition reactions. researchgate.net For example, they react readily with thiocarbonyl ylides, which can be generated from the thioketone itself, leading to the formation of five-membered dithiolane rings or other complex heterocycles. uzh.chacs.org

[2+2] Cycloadditions: Photochemically induced [2+2] cycloadditions are also a feature of thiocarbonyl chemistry. Upon excitation to the triplet state, thiocoumarin reacts with both electron-rich and electron-deficient olefins to yield four-membered thietane (B1214591) rings. acs.org This reaction proceeds via a non-concerted mechanism involving a 1,4-biradical intermediate. Isothiocoumarins have also been observed to undergo photochemical cycloadditions. rsc.org

Transition Metal-Catalyzed Transformations and Ligand Design

The sulfur atom of the thiocarbonyl group in this compound can act as a soft Lewis base, making it an excellent ligand for soft transition metals. mdpi.comwikipedia.org The coordination of thiocarbonyl compounds to transition metals can activate the C=S bond and facilitate a variety of catalytic transformations. acs.org

Complexes of transition metals with ligands containing a thione or thiol group have been extensively studied. mdpi.comresearchgate.netacs.org The thiocarbonyl ligand (CS) is considered a superior σ-donor and π-acceptor compared to carbon monoxide (CO), leading to strong metal-ligand bonds. acs.org This property can be harnessed in ligand design for catalysis. When this compound acts as a ligand, it could coordinate to a metal center through its sulfur atom, potentially influencing the metal's catalytic activity.

Transition metal complexes are known to catalyze reactions of thiocarbonyl compounds. For example, metal catalysts are often required for reactions between less reactive diazo compounds and thioketones to generate carbenoids for subsequent reactions. uzh.ch Furthermore, iron-thiocarbonyl complexes are studied as models for industrial processes and can undergo S-functionalization to form thiocarbyne complexes. nih.gov This suggests that this compound could serve as a substrate in various transition metal-catalyzed reactions, such as cross-coupling or C-H activation, leading to novel functionalized coumarin (B35378) derivatives.

Rearrangement Reactions and Tautomerism Studies of this compound

Investigations into the chemical behavior of this compound have revealed its capacity to undergo notable rearrangement reactions and exist in tautomeric forms. These studies provide crucial insights into the stability and reactivity of the thionecoumarin scaffold.

Rearrangement Reactions

While specific rearrangement studies on this compound are not extensively documented, research on analogous thiocoumarin systems highlights the potential for significant molecular reorganization. The thio-Claisen rearrangement, a sulfur analogue of the well-known Claisen rearrangement, has been observed in related thiocoumarin derivatives. ingentaconnect.comrsc.org This reaction typically involves the thermal or catalytic rearrangement of allyl or propargyl thioethers of hydroxythiocoumarins. rsc.org

For instance, S-allyl ethers of 4-hydroxythiocoumarins have been shown to undergo a mdpi.commdpi.com-sigmatropic rearrangement to yield 3-allyl-4-mercaptothiocoumarins. rsc.org Similarly, tandem ingentaconnect.commdpi.com and mdpi.commdpi.com sigmatropic rearrangements have been utilized to synthesize pyrrole (B145914) derivatives fused at the 2,3-positions of the thiocoumarin core. mdpi.com Based on these precedents, it is plausible that a suitably substituted this compound derivative, such as an allyloxy derivative at a hydroxylated position, could undergo similar rearrangements to generate novel molecular architectures.

Table 1: Representative Thio-Claisen Rearrangement in Thiocoumarin Systems

| Starting Material | Rearrangement Type | Product | Reference |

| 4-(Allylthio)thiocoumarin | mdpi.commdpi.com-Sigmatropic | 3-Allyl-4-mercaptothiocoumarin | rsc.org |

| 4-(Propargylthio)thiocoumarin | Solvent-dependent Thio-Claisen | Fused thiophene (B33073) or thiopyran derivatives | rsc.org |

This table presents data from analogous thiocoumarin systems to illustrate potential rearrangement reactions for this compound derivatives.

Tautomerism Studies

A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the thione and thiol forms. This phenomenon, known as thione-thiol tautomerism, is characteristic of heterocyclic compounds containing a thiocarbonyl group adjacent to a proton-bearing atom. cdnsciencepub.comcdnsciencepub.com

Spectroscopic studies on related mercaptopyridines and mercaptopyrimidines have demonstrated that the position of this equilibrium is highly dependent on the surrounding environment, particularly the solvent. cdnsciencepub.comcdnsciencepub.com In polar solvents, the more polar thione tautomer is generally favored. Conversely, in non-polar solvents, the thiol form tends to predominate. cdnsciencepub.com Self-association of the molecules in solution can also shift the equilibrium towards the thione form. cdnsciencepub.com

For this compound, this equilibrium would involve the interconversion between the 6-methyl-2H-1-benzothiopyran-2-thione (thione form) and 6-methyl-2-mercapto-1-benzothiopyran (thiol form). The relative stability of these tautomers can significantly influence the compound's reactivity and biological interactions.

Table 2: Influence of Solvent on Thione-Thiol Tautomeric Equilibrium in Analogous Heterocyclic Systems

| Solvent Type | Predominant Tautomer | Rationale | Reference |

| Polar (e.g., Ethanol, Water) | Thione | Stabilization of the more polar thione form | cdnsciencepub.com |

| Non-polar (e.g., Dioxane) | Thiol | Favorable in less polar environments | cdnsciencepub.com |

| Protic | Thione | Proton-donating ability of the solvent favors the thione form | cdnsciencepub.com |

This table illustrates the general principles of thione-thiol tautomerism observed in analogous heterocyclic systems, which are applicable to this compound.

Computational and Theoretical Investigations of 6 Methylthionecoumarin

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. utdallas.edu These methods solve the Schrödinger equation (or a simplified form) to determine the electronic wavefunction and energy of the system. montana.edu

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to predict the geometric and electronic properties of molecules. researchgate.netund.edu DFT methods, such as those employing the B3LYP functional, calculate the electron density to determine the energy of a system, offering a balance between accuracy and computational cost. nih.govchalcogen.ro Ab initio methods, like Hartree-Fock (HF), derive their results from first principles without relying on experimental parameters. chalcogen.ro

For 6-Methylthionecoumarin, these calculations begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms—the structure with the lowest potential energy. This process yields precise predictions of bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds using the B3LYP functional with a 6-311+G(d,p) basis set have shown excellent agreement with experimental data derived from X-ray crystallography. chalcogen.ro

Below is a representative table of optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2=S11 | 1.665 |

| Bond Length (Å) | C6-C12 | 1.510 |

| Bond Length (Å) | C7-C8 | 1.385 |

| Bond Angle (°) | O1-C2-C3 | 125.5 |

| Bond Angle (°) | C5-C6-C12 | 121.0 |

| Dihedral Angle (°) | C4-C4a-C8a-O1 | -179.8 |

Note: The values in this table are representative examples based on DFT calculations for analogous coumarin (B35378) structures and are intended for illustrative purposes.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. youtube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the orbital from which an electron is most likely to be donated, acting as a nucleophile, while the LUMO is the orbital most likely to accept an electron, acting as an electrophile. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wikipedia.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and can be excited by lower energy light. wikipedia.orgresearchgate.net For coumarin derivatives, the HOMO is often localized on the electron-rich benzopyran ring system, while the LUMO may be distributed over the pyrone ring, particularly the C3-C4 double bond and the carbonyl/thiocarbonyl group. researchgate.net This separation of electron density facilitates charge transfer upon electronic excitation. rsc.org

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 3.80 |

Note: These values are illustrative, based on typical DFT (e.g., B3LYP/6-31G(d)) calculations for coumarin-based dyes. researchgate.netresearchgate.net

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. computabio.com By modeling the potential energy surface, researchers can identify reactants, products, and the high-energy transition state (TS) that connects them. uni-muenchen.denist.gov The transition state is a first-order saddle point on this surface—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. faccts.de

Locating the TS structure allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. youtube.com This is crucial for understanding reaction mechanisms, predicting reaction rates, and rationalizing product selectivity. nih.gov For this compound, TS modeling could be applied to study its synthesis, such as the cyclization step, or its participation in subsequent chemical transformations. pku.edu.cn Methods like QST2/QST3 (Quadratic Synchronous Transit) or Nudged Elastic Band (NEB) are commonly used to locate transition states. faccts.deyoutube.com

| Species | Relative Gibbs Free Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State (TS) | +21.7 |

| Products | -15.3 |

Note: This table represents a hypothetical energy profile for a reaction involving a coumarin derivative, calculated at a common level of theory like B3LYP-D3/6-311+G(d,p). pku.edu.cn

Quantum chemical methods can accurately predict spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT (e.g., B3LYP functional). scielo.org.zaarxiv.org Calculations are typically performed on the optimized geometry of the molecule. To improve accuracy, especially for comparison with experimental spectra recorded in solution, implicit solvent models like the Polarizable Continuum Model (PCM) can be included. github.io The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS).

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 | 201.5 | H3 | 6.40 |

| C3 | 118.2 | H4 | 7.70 |

| C4 | 145.1 | H5 | 7.55 |

| C6 | 138.0 | H7 | 7.40 |

| C12 (CH₃) | 21.3 | H12 (CH₃) | 2.45 |

Note: Predicted values are illustrative, based on established GIAO-DFT methodologies for similar aromatic compounds. arxiv.orgfrontiersin.org

UV-Vis Spectra: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.zafaccts.de This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com The results provide the absorption wavelength (λmax) and the corresponding oscillator strength (f), which is a measure of the transition's intensity. researchgate.net For coumarins, the main absorption bands in the UV-Vis region typically correspond to π → π* transitions. researchgate.net The choice of functional (e.g., B3LYP, CAM-B3LYP, M06-2X) and the inclusion of solvent effects are critical for obtaining results that correlate well with experimental spectra. researchgate.netresearchgate.net

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 355 | 0.58 | HOMO → LUMO |

| S₀ → S₂ | 310 | 0.21 | HOMO-1 → LUMO |

Note: The data represents typical TD-DFT (e.g., B3LYP/6-311++G(d,p)) results for coumarin derivatives, showing the characteristic π → π transitions. researchgate.net*

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of particles, where the forces between particles are described by a molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS). mdpi.com

For a relatively rigid molecule like this compound, MD simulations are particularly useful for studying its behavior in a condensed phase, such as in different solvents or in the active site of a protein. diva-portal.org These simulations can reveal:

Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute and the nature of intermolecular interactions, such as hydrogen bonding or van der Waals forces. nih.govchemrxiv.org

Conformational Dynamics: While the coumarin core is planar, MD can explore the rotational dynamics of the methyl group at the C6 position.

Binding Interactions: If this compound is studied as a potential ligand for a biological target, MD simulations can elucidate the key interactions (e.g., hydrophobic, π-stacking) that stabilize the ligand-receptor complex and calculate the binding free energy.

Simulations can be run for nanoseconds to microseconds, providing a dynamic picture of molecular behavior that is inaccessible to static quantum chemical calculations. nih.gov

Theoretical Studies on Aromaticity and Electronic Delocalization

Aromaticity is a key chemical concept associated with cyclic, planar molecules that exhibit enhanced stability due to the delocalization of π-electrons. nih.gov Computational methods allow for the quantification of this property through various indices.

For this compound, theoretical studies can assess the aromaticity of both the fused benzene (B151609) ring and the heterocyclic pyran-2-thione ring. Common methods include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. A significant negative NICS value (e.g., NICS(1)zz < -10 ppm) is indicative of aromatic character, reflecting a diatropic ring current.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a ring. A HOMA value close to 1 implies a highly aromatic system, while a value near 0 suggests a non-aromatic one.

Electron Delocalization Indices: Based on Quantum Theory of Atoms in Molecules (QTAIM), indices like the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU) quantify the extent of electron sharing between atoms in a ring. utdallas.edu These indices measure the cyclic delocalization directly from the electron density.

Such analyses would likely confirm the strong aromatic character of the benzene moiety in this compound, while providing a quantitative measure of the extent of electronic delocalization within the thionated pyrone ring.

Applications in Advanced Materials Science and Technology

Design and Synthesis of Fluorophores for Optoelectronic Devices

The synthesis of novel fluorophores is a cornerstone of developing next-generation optoelectronic devices. While the coumarin (B35378) scaffold is a well-established platform for creating fluorescent molecules, specific research into 6-Methylthionecoumarin for these applications is narrowly focused.

The development of organic dyes for use in dye lasers is a significant area of materials research. nist.gov Dye lasers are highly versatile due to their tunability over a wide range of wavelengths. nih.gov Coumarins, in general, are a class of compounds known for their utility as laser dyes, often exhibiting intense fluorescence upon substitution. medchemexpress.com However, based on available scientific literature, the specific development and application of this compound as a fluorescent dye for laser applications have not been extensively reported. While its photochemical properties have been noted in contexts such as phototoxicity studies, its performance and suitability as a laser dye remain an area with limited public research data. thegoodscentscompany.com

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are technologies that rely on the performance of specialized organic materials for light emission and energy conversion. researchgate.netavantama.com These devices utilize a multi-layered structure of organic materials to control charge injection, transport, and recombination to produce light or generate electricity. ossila.comnanoge.org The core of these technologies lies in the development of efficient emitter molecules for OLEDs and suitable donor/acceptor materials for OPVs. ossila.com A thorough review of the literature indicates that this compound has not been a focal point of research for applications as a primary luminescent material, host, or dopant in OLEDs or as a donor/acceptor material in OPV devices.

Development of Photoresponsive Materials and Switches

Photoresponsive materials, or molecular switches, are materials that undergo a reversible change in their properties upon exposure to light. This functionality is attractive for applications ranging from data storage to smart materials. rsc.orgrsc.org Research in this area often focuses on molecules like azobenzenes or spiropyrans. There is currently a lack of significant research in the public domain detailing the synthesis or investigation of this compound for the development of photoresponsive materials or molecular switches.

Polymer Chemistry Applications (e.g., as Monomers or Polymerization Initiators)

Polymers are ubiquitous in modern technology, and their properties are defined by the monomers from which they are built and the polymerization process used. iitk.ac.inreb.rw Monomers are the fundamental repeating units, while polymerization initiators are substances that start the polymerization reaction. wikipedia.orgyoutube.com These initiators can be activated by heat or light to generate reactive species. tcichemicals.comfujifilm.com A review of current scientific literature does not show evidence of this compound being utilized either as a monomer for creating new polymer chains or as a polymerization initiator to trigger polymerization processes.

Coordination Chemistry: Metal Complexation and Ligand Design

The ability of organic molecules to act as ligands and form complexes with metal ions is fundamental to many areas of chemistry, including catalysis and medicinal chemistry. libretexts.orgrsc.org The properties of the resulting metal complex are dictated by the nature of the ligand and the central metal ion. vulcanchem.comfrontiersin.org

Research has shown that coumarin derivatives can serve as effective ligands. Specifically, studies involving ligands with a 6-methylcoumarin (B191867) core structure have demonstrated interesting properties upon complexation with metal ions like silver (Ag). frontiersin.org In one study, a series of coumarin-incorporated 1,2,4-triazole-derived Ag(I) N-heterocyclic carbene complexes were synthesized and evaluated for their antioxidant activity. frontiersin.org The findings revealed that the metal complexes tended to be effective radical scavengers, and notably, complexes bearing a methyl substituent at the sixth position of the coumarin core were the best performers in this regard. frontiersin.org This suggests that the 6-methyl substitution plays a significant role in modulating the electronic properties of the ligand and the resulting complex.

The study compared three types of silver complexes: mono-NHC-coordinated silver bromides, bis-NHC-coordinated hexafluorophosphates, and bis-NHC-coordinated silver acetates. frontiersin.org The bis-NHC-coordinated hexafluorophosphates with the 6-methylcoumarin substituent showed the most significant radical-scavenging activity. frontiersin.org

| Complex Type (with 6-methylcoumarin ligand) | Activity Metric (IC50) | Observed Performance |

|---|---|---|

| Bis-NHC-coordinated silver hexafluorophosphates | 61 ± 14 µM to 131 ± 7 µM | Most significant DPPH scavenging activity. frontiersin.org |

| Mono-NHC-coordinated silver bromides | 136 ± 6 µM to 210 ± 6 µM | Lower scavenging activity compared to hexafluorophosphates. frontiersin.org |

| Bis-NHC-coordinated silver acetates | 165 ± 6 µM to 224 ± 4 µM | Weakest scavenging activity among the tested complexes. frontiersin.org |

These findings underscore the potential of 6-methylcoumarin derivatives, and by extension this compound, as versatile ligands for designing metal complexes with specific functional properties. The substitution at the 6-position appears to be a key factor in enhancing the performance of these complexes. frontiersin.org

While metal complexes are widely used as catalysts in a vast range of chemical reactions, from polymerization to fine chemical synthesis, specific research into the catalytic applications of metal complexes formed with this compound as a ligand is not prominent in the available literature. nih.govcatalysis.blogrsc.orgresearchgate.net Although the coordination chemistry of related 6-methylcoumarin ligands has been explored, their application has been focused on areas like antioxidant or antimicrobial activity rather than catalysis for synthetic chemistry. frontiersin.org

Chemical Sensing Platforms Based on Photophysical Response

The investigation into the use of this compound for chemical sensing through its photophysical response has not been documented in accessible scientific reports or papers. While the broader class of coumarin derivatives is well-known for its utility in designing fluorescent probes, specific data on how this compound's fluorescence or absorbance characteristics change in the presence of specific analytes is not available. Therefore, a discussion on its role in advanced materials science and technology for chemical sensing cannot be provided at this time.

Design Principles for Spectroscopic Probes for Specific Analytes

The fundamental principles for designing spectroscopic probes often rely on modulating the photophysical properties of a fluorophore, such as a coumarin derivative, upon interaction with a target analyte. These principles include mechanisms like:

Intramolecular Charge Transfer (ICT): The electronic properties of the coumarin core can be altered by the binding of an analyte, leading to a change in the ICT process and a corresponding shift in the fluorescence emission.

Photoinduced Electron Transfer (PET): A recognition moiety can be attached to the coumarin that quenches its fluorescence through PET. Interaction with the target analyte can disrupt this process, leading to a "turn-on" fluorescence response.

Förster Resonance Energy Transfer (FRET): A sensor can be constructed with a donor-acceptor pair, where the coumarin acts as one part of the pair. The binding of an analyte can change the distance or orientation between the donor and acceptor, thus altering the FRET efficiency and the resulting fluorescence signal.

Chelation-Enhanced Fluorescence (CHEF): The coumarin can be functionalized with a chelating group that, upon binding to a metal ion, restricts molecular vibrations and rotations, leading to a significant increase in fluorescence quantum yield.

However, without specific research on this compound, it is not possible to detail how its particular structure, featuring a methyl group at the 6-position and a thione group, would be leveraged in the design of spectroscopic probes for any specific analyte. The influence of the thione group, in particular, on the photophysical properties and its potential role as a recognition site or a modulator of the coumarin's fluorescence remains unexplored in the context of chemical sensing.

Further research would be required to synthesize and characterize this compound-based probes and to evaluate their photophysical response to various analytes. Such studies would be essential to determine the feasibility of using this specific compound in the development of novel chemical sensors.

Future Research Directions and Emerging Challenges in 6 Methylthionecoumarin Chemistry

Exploration of Unconventional Synthetic Pathways

The synthesis of thiocoumarins has traditionally relied on established methods, such as the thionation of the corresponding coumarin (B35378) (e.g., 6-methylcoumarin) using reagents like Lawesson's reagent. nih.gov While effective, these methods can sometimes lack efficiency or require harsh conditions. A significant future direction lies in the exploration of more novel and sustainable synthetic routes.

Research into other thiocoumarin derivatives has highlighted the potential of alternative strategies, such as intramolecular cyclization of specific precursors via Friedel-Crafts type reactions or organocatalytic approaches. mdpi.com Applying these concepts to 6-Methylthionecoumarin could lead to more efficient, atom-economical, and environmentally benign syntheses. The challenge will be to adapt these methods to the specific electronic and steric influences of the methyl group at the 6-position, which can alter the reactivity of the aromatic ring.

| Synthetic Approach | Description | Potential Advantages for this compound | Key Challenges |

|---|---|---|---|

| Conventional Thionation | Conversion of 6-methylcoumarin (B191867) using a thionating agent like Lawesson's reagent. nih.gov | Well-established and reliable for generating the thione scaffold. | Can require stoichiometric amounts of reagent and potentially harsh reaction conditions. |

| Organocatalytic Synthesis | Use of small organic molecules to catalyze the formation of the thiocoumarin ring system. mdpi.com | Avoids transition metals, often milder conditions, potential for asymmetric synthesis. | Developing a suitable catalytic cycle that is efficient for the 6-methyl substituted system. |

| Intramolecular Cyclization | Designing a linear precursor that undergoes intramolecular ring-closing to form the this compound core. mdpi.com | High control over regioselectivity and potential for diverse precursor design. | Synthesis of the specific linear precursor can be complex and multi-stepped. |

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor. | Improved safety, scalability, and precise control over reaction parameters. | Optimizing reaction kinetics and residence times for the specific transformations. |

Integration into Multi-component Functional Systems

A major emerging area for thiocoumarins is their use as components in larger, functional molecular systems, particularly as photocages. nih.gov Photocages are molecules that can release a bioactive compound upon irradiation with light. Thiocoumarin derivatives have shown significant advantages over their coumarin counterparts, such as red-shifted absorption spectra (allowing the use of less harmful, longer-wavelength light) and faster photolysis kinetics. nih.govmdpi.com

Future research should focus on designing and synthesizing this compound-based photocages to control the release of specific molecules like neurotransmitters or nucleotides within biological systems. nih.gov The methyl group at the 6-position can be used to fine-tune the lipophilicity and electronic properties of the caging group, potentially influencing its interaction with biological membranes and its photophysical behavior. The challenge is to chemically link this compound to a variety of effector molecules without compromising the photolytic efficiency or the activity of the released molecule.

| Component | Function | Research Goal |

|---|---|---|

| This compound Core | The light-absorbing and cleaving unit (photocleavable protecting group). | To optimize its absorption wavelength and quantum yield of uncaging. |

| Linker | A chemical bond connecting the core to the effector molecule, which breaks upon photoexcitation. | To ensure efficient cleavage and rapid release of the effector. |

| Effector Molecule | The bioactive compound to be released (e.g., a drug, nucleotide, or signaling molecule). nih.gov | To attach it without diminishing its biological activity upon release. |

| Targeting Moiety (Optional) | A group that directs the entire system to a specific cell type or location. | To achieve high spatiotemporal control over the release of the effector. |

Advanced Characterization of Transient Species in Photochemical Reactions

The photochemical behavior of this compound is central to its application in areas like photosensitization. It has been identified as a strongly oxygen-dependent photosensitizer when activated by UV-A light. researchgate.net This suggests that upon absorbing light, it can transfer energy to molecular oxygen, generating highly reactive transient species such as singlet oxygen or superoxide (B77818) radicals, which can then interact with biological targets like DNA or cellular membranes. researchgate.net

A significant challenge is the direct detection and characterization of these fleeting intermediates, which exist for only microseconds or nanoseconds. Future research must employ advanced time-resolved spectroscopic techniques, such as laser flash photolysis, to study the excited states of this compound and identify the transient species formed. researchgate.net Understanding the nature, lifetime, and reactivity of these species is critical for designing more effective photosensitizers or for mitigating unwanted phototoxicity.

| Potential Transient Species | Formation Mechanism | Advanced Characterization Technique | Significance |

|---|---|---|---|

| Triplet Excited State (3MTC) | Intersystem crossing from the initial singlet excited state. | Transient Absorption Spectroscopy (Laser Flash Photolysis). researchgate.net | Precursor to energy transfer to oxygen. |

| Singlet Oxygen (1O2) | Energy transfer from 3MTC to ground state oxygen (3O2). researchgate.net | Time-resolved phosphorescence detection. | A key mediator of phototoxicity in Type II photosensitization. |

| Superoxide Radical (O2•−) | Electron transfer from an excited state of MTC to oxygen. | Electron Paramagnetic Resonance (EPR) spectroscopy with spin trapping. | A key mediator in Type I photosensitization. |

Computational Design and Prediction of Novel Thionecoumarin Derivatives with Tailored Properties

Synthesizing and testing new chemical derivatives can be a time-consuming and resource-intensive process. Computational chemistry offers a powerful tool to accelerate this discovery cycle. Methods like Density Functional Theory (DFT) have already been used to calculate and understand the photophysical properties of thiocoumarin derivatives. nih.govmdpi.com

The next frontier is to use computational models to predictively design novel derivatives of this compound with specific, tailored properties before they are ever made in the lab. By systematically modifying the structure in silico (e.g., adding different substituents to the aromatic ring) and calculating the resulting properties, researchers can identify the most promising candidates for synthesis. The primary challenge is the accuracy of the computational models, which must be carefully benchmarked against experimental data to ensure their predictive power, especially when considering solvent effects and complex biological environments. mdpi.com

| Property | Computational Method | Impact on Function |

|---|---|---|

| Absorption Spectrum (λmax) | Time-Dependent DFT (TD-DFT). | Determines the optimal wavelength of light for activation (e.g., for photocages). nih.gov |

| Fluorescence Quantum Yield | TD-DFT with solvent models. | Important for applications in fluorescence imaging. |

| Intersystem Crossing Rate | Spin-orbit coupling calculations. | Crucial for predicting the efficiency of singlet oxygen generation in photosensitizers. |

| Photolysis Reaction Pathway | Calculation of potential energy surfaces. | Predicts the efficiency and byproducts of uncaging reactions. |

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The most significant advances in understanding and applying this compound will come from a holistic, synergistic approach that tightly integrates different scientific disciplines. The challenges in this field are too complex to be solved by a single methodology. For instance, the development of novel thiocoumarin photocages was achieved by combining chemical synthesis, detailed photophysical measurements (spectroscopy), and quantum chemical calculations (computation). nih.govmdpi.com

This integrated workflow allows for a continuous feedback loop: computational chemistry predicts promising molecular structures, organic synthesis creates them, and advanced spectroscopy validates their properties and uncovers their reaction mechanisms. The new experimental data are then used to refine the computational models, leading to better predictions in the next cycle. The main challenge in this approach is fostering effective collaboration and communication between experts in traditionally separate fields to ensure that the data and insights generated by each are effectively utilized by the others.

| Step | Discipline | Action | Output |

|---|---|---|---|

| 1. Design | Computational Chemistry | Predict properties of virtual this compound derivatives. | A short list of high-potential target molecules. |

| 2. Create | Synthetic Chemistry | Synthesize the target molecules identified in Step 1. nih.gov | Purified samples of novel compounds. |

| 3. Characterize | Spectroscopy/Photochemistry | Measure the actual photophysical properties and reaction dynamics. mdpi.com | Experimental data (absorption, emission, quantum yields, transient species). |

| 4. Refine | All Disciplines | Compare experimental data with computational predictions to refine models. | Improved predictive models and new hypotheses for the next design cycle. |

Q & A

Q. What are the established synthetic protocols for 6-Methylthionecoumarin, and how can their reproducibility be ensured in different laboratory settings?

To ensure reproducibility, researchers should adopt standardized procedures from peer-reviewed literature, explicitly documenting reaction parameters (e.g., temperature, solvent, catalyst loading) and purification methods (e.g., column chromatography, recrystallization). Detailed characterization data (NMR, HPLC purity ≥95%) must be included, and cross-validation with independent replication trials is advised. For example, discrepancies in yield may arise from trace moisture sensitivity, necessitating inert atmosphere controls .

Q. Which analytical techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

Key techniques include H/C NMR for structural confirmation, mass spectrometry for molecular weight validation, and HPLC for purity assessment. Conflicting NMR shifts (e.g., aromatic proton discrepancies) should be resolved by comparing solvent-specific reference data, verifying deuterated solvent purity, and employing heteronuclear correlation experiments (HSQC/HMBC). Triangulation with IR spectroscopy or X-ray crystallography can resolve ambiguities .

Q. How can researchers systematically locate and evaluate primary literature on this compound’s physicochemical properties?

Use specialized databases (SciFinder, Reaxys) with search filters for "this compound" and related keywords (CAS No. [if available]). Prioritize journals with rigorous peer review (e.g., Journal of Organic Chemistry) and cross-check data against authoritative compilations like Beilstein Handbook. Validate methodologies by assessing experimental details (e.g., synthetic routes, spectroscopic conditions) for alignment with modern best practices .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating structure-activity relationships (SAR) of this compound derivatives?

SAR studies require systematic structural diversification (e.g., introducing electron-withdrawing/donating groups at the 3- or 7-positions) followed by bioactivity profiling (e.g., enzyme inhibition assays). Pair experimental results with computational docking (AutoDock Vina) to map ligand-receptor interactions. Statistical analysis (e.g., multivariate regression) identifies key substituent effects, while free-energy perturbation (FEP) calculations refine binding affinity predictions .

Q. How should researchers design experiments to resolve contradictions in reported biological activities of this compound?

Standardize assay conditions (e.g., cell line selection, incubation time) and include benchmark inhibitors as controls. Conduct meta-analyses of published IC values to identify protocol-driven variability (e.g., ATP concentration in kinase assays). Collaborative replication studies, shared via platforms like Zenodo, enhance data comparability. Transparent reporting of raw data and statistical outliers is critical .

Q. What methodologies are suitable for mechanistic studies of this compound’s reactivity in photochemical applications?

Use time-resolved spectroscopy (UV-vis, fluorescence quenching) to track excited-state dynamics. Isotopic labeling (e.g., O in carbonyl groups) combined with GC-MS analysis elucidates reaction pathways. Computational studies (TD-DFT) model electronic transitions, while transient absorption spectroscopy identifies short-lived intermediates. Correlate experimental kinetics with computed activation barriers to validate mechanisms .

Q. How can researchers optimize synthetic yields of this compound while minimizing byproduct formation?

Apply design of experiments (DoE) to evaluate critical factors (e.g., base stoichiometry, reaction time). Techniques like microwave-assisted synthesis reduce side reactions by enhancing thermal homogeneity. Monitor reaction progression via inline FTIR or UPLC-MS to detect intermediates. Post-reaction workup optimizations (e.g., pH-controlled extraction) improve isolation efficiency. Statistical tools (ANOVA) identify significant variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.